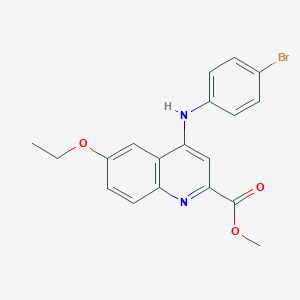

Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromoaniline is a compound where an aniline molecule is substituted with a bromine atom on the para position . It is commercially available and can be used as a building block in the preparation of various organic molecules .

Synthesis Analysis

4-Bromoaniline can be made by reacting aniline with bromine with a protection with acetyl chloride . It can also be synthesized via reductive amination of adamantan-2-one (III) by 4-bromoaniline (IV) under very harsh Leuckart—Wallach conditions .Molecular Structure Analysis

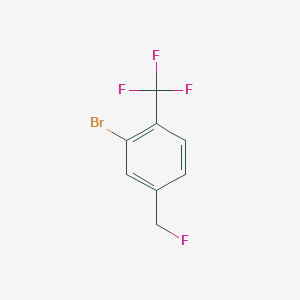

The molecular formula of 4-Bromoaniline is C6H6BrN . It consists of a hydrophobic benzene ring and an amino group .Chemical Reactions Analysis

4-Bromoaniline can be used in the preparation of azo dyes and is condensed with formaldehyde to prepare dihydroquinazolines . It could serve as an aryl halide substrate in Heck cross-coupling reactions, which are facilitated by palladium nanocrystals (Pd NCs) supported on covalent organic frameworks .Physical And Chemical Properties Analysis

4-Bromoaniline is a gray-brown solid with a sweet odor . It has a melting point of 56-62 °C and a boiling point of 230-250 °C. It is soluble in ethanol and has a density of 1.497 g/cm3 .Applications De Recherche Scientifique

Microwave-Assisted Cleavage of Methyl Phenyl Ethers

Fredriksson and Stone-Elander (2002) developed a microwave-enhanced method for rapid demethylation of methyl phenyl ethers, including compounds similar to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This method is significant for radiochemistry and the synthesis of precursor compounds for labeling by alkylation (Fredriksson & Stone-Elander, 2002).

Tyrosine Kinase Inhibitors

Bridges et al. (1996) studied analogues of 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, a potent inhibitor of the epidermal growth factor receptor (EGFR), providing insights into the structure-activity relationships of these compounds. This research contributes to the understanding of how certain substitutions can affect the biological activity of such molecules (Bridges et al., 1996).

In Vivo Evaluation of Biodistribution

Fredriksson et al. (1999) evaluated the biodistribution of a similar compound, focusing on its potential for in vivo imaging of tumors with positron emission tomography (PET). This study highlights the use of such compounds in medical imaging and cancer research (Fredriksson et al., 1999).

Synthesis and In Vitro Cytotoxic Evaluation of Aminoquinones

Delgado et al. (2012) reported the synthesis of aminoquinones structurally related to marine isoquinolinequinones. They evaluated these compounds for their cytotoxic activity against various cancer cell lines. This research provides valuable information on the potential use of these compounds in cancer therapy (Delgado et al., 2012).

Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one

Wlodarczyk et al. (2011) studied the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, revealing insights into the chemical properties and synthesis methods of compounds similar to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This work is important for developing new compounds and understanding their chemistry (Wlodarczyk et al., 2011).

Photolabile Protecting Groups

Fedoryak and Dore (2002) described the synthesis and photochemistry of a photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline. Their findings are crucial for developing new methods in photochemistry and protecting group strategies (Fedoryak & Dore, 2002).

Synthesis of Tetrazoyl-11C LY202157 for NMDA Receptor Studies

Ponchant et al. (2000) conducted a study on the synthesis of [Tetrazoyl-11C] LY202157 for in vivo studies of the NMDA receptor channel complex, demonstrating the application of related compounds in neuroscientific research and imaging (Ponchant et al., 2000).

Mesomeric Betaines in Organic Chemistry

Schmidt et al. (2016) explored the formation of mesomeric betaines, involving quinolinium cations, which are structurally related to Methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate. This research is significant for understanding the properties and applications of these compounds in organic chemistry (Schmidt et al., 2016).

Synthesis and Antibacterial Activity

Asghari et al. (2014) synthesized and evaluated the antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, providing insights into the potential antibacterial properties of similar compounds (Asghari, Ramezani, & Mohseni, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

methyl 4-(4-bromoanilino)-6-ethoxyquinoline-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2O3/c1-3-25-14-8-9-16-15(10-14)17(11-18(22-16)19(23)24-2)21-13-6-4-12(20)5-7-13/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJLFZOJYBIXRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[5-[(E)-3-(4-chloroanilino)-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2402064.png)

![3-[5-amino-2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]butan-1-ol](/img/structure/B2402069.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-3-(phenylthio)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2402071.png)

![3-(Chloromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2402073.png)

![8-chloro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402076.png)

![(4H-furo[3,2-b]pyrrol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2402082.png)